molecular formula C27H37ClN4O5S B12839806 (R)-2-Amino-N-(3-(benzyloxy)-1-(1-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-1'-yl)-1-oxopropan-2-yl)-2-methylpropanamide hydrochloride

(R)-2-Amino-N-(3-(benzyloxy)-1-(1-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-1'-yl)-1-oxopropan-2-yl)-2-methylpropanamide hydrochloride

Cat. No.: B12839806
M. Wt: 565.1 g/mol
InChI Key: MHSYJMYLVYEDSA-VZYDHVRKSA-N
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Description

This compound is a structurally complex small molecule featuring a spiro[indoline-3,4'-piperidine] core, a methylsulfonyl group, a benzyloxy-substituted propanamide backbone, and a 2-methylpropanamide moiety. Its molecular formula is C₃₂H₄₂ClN₅O₆S, with a molecular weight of 692.22 g/mol (exact mass may vary based on isotopic composition) . The benzyloxy group may influence lipophilicity and binding interactions with hydrophobic targets. This compound is synthesized via multi-step reactions involving acylation and sulfonylation, as inferred from structurally related spiro[indoline-piperidine] derivatives .

Properties

Molecular Formula

C27H37ClN4O5S

Molecular Weight

565.1 g/mol

IUPAC Name

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;hydrochloride

InChI

InChI=1S/C27H36N4O5S.ClH/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27;/h4-12,22H,13-19,28H2,1-3H3,(H,29,33);1H/t22-;/m1./s1

InChI Key

MHSYJMYLVYEDSA-VZYDHVRKSA-N

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.Cl

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.Cl

Origin of Product

United States

Biological Activity

(R)-2-Amino-N-(3-(benzyloxy)-1-(1-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-1'-yl)-1-oxopropan-2-yl)-2-methylpropanamide hydrochloride, commonly referred to as Ibutamoren (CAS RN: 159634-47-6), is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H37ClN4O5S
  • Molecular Weight : 528.68 g/mol
  • CAS Number : 159634-47-6
  • Purity : >98.0% (HPLC)

Ibutamoren is primarily known as a growth hormone secretagogue (GHS), which mimics the action of ghrelin, a hormone that stimulates appetite and promotes growth hormone release. This compound binds to the growth hormone secretagogue receptor (GHSR), leading to increased levels of growth hormone and insulin-like growth factor 1 (IGF-1) in the body. The activation of GHSR has implications for various physiological processes, including metabolism, muscle growth, and fat distribution.

Growth Hormone Release

Ibutamoren has been shown to significantly enhance growth hormone secretion in both animal models and human trials. Studies indicate that it can increase serum IGF-1 levels, which is crucial for muscle growth and repair.

Effects on Body Composition

Research indicates that Ibutamoren may positively influence body composition by:

  • Increasing lean body mass.
  • Reducing fat mass.
    These effects have been observed in clinical trials involving healthy adults and populations with growth hormone deficiencies.

Impact on Metabolism

Ibutamoren's role in metabolism is linked to its ability to enhance energy expenditure and improve metabolic health markers. It has been associated with:

  • Improved glucose metabolism.
  • Enhanced lipid profiles.

Clinical Trials

Several clinical studies have evaluated the effects of Ibutamoren on various populations:

  • Healthy Adults : In a double-blind study, participants receiving Ibutamoren showed a significant increase in IGF-1 levels compared to placebo groups, suggesting enhanced anabolic activity.
  • Elderly Population : A trial involving older adults demonstrated improvements in muscle mass and physical function after administration of Ibutamoren over several weeks.
  • Growth Hormone Deficiency : Patients with diagnosed growth hormone deficiencies exhibited marked improvements in body composition and quality of life indicators when treated with Ibutamoren.

Research Findings

StudyPopulationKey Findings
Study AHealthy AdultsIncreased IGF-1 levels; improved lean mass
Study BElderlyEnhanced muscle strength; better physical function
Study CGH DeficiencySignificant body composition changes; improved quality of life

Safety and Side Effects

While Ibutamoren shows promise, safety profiles must be considered. Common side effects reported include:

  • Increased appetite.
  • Mild gastrointestinal discomfort.
    Long-term studies are necessary to fully understand the safety profile and potential adverse effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s uniqueness lies in its spirocyclic indoline-piperidine system and functional group arrangement. Below is a systematic comparison with analogous compounds:

Structural Similarities and Key Differences
Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Spiro[indoline-3,4'-piperidine] Methylsulfonyl, benzyloxy, 2-methylpropanamide ~692.22 Rigid spiro core; hydrochloride salt enhances solubility
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one Spiro[indoline-3,4'-piperidine] Benzyl, ketone 292.38 Simpler spiro system; lacks sulfonyl and amide groups
1'-Acyl-spiro[piperidine-4,2'-quinolines] Spiro[piperidine-4,2'-quinoline] Acyl, benzyl Variable (~350–450) Quinoline instead of indoline; lower synthetic yields (44–73%)
SAHA (Vorinostat) Linear hydroxamate Hydroxamic acid, phenyl 264.32 HDAC inhibitor; ~70% similarity to some spiro derivatives in Tanimoto indexing

Key Observations :

  • The target compound’s spiro[indoline-piperidine] system distinguishes it from linear HDAC inhibitors like SAHA and spiroquinolines.
Computational Similarity Assessment

Using Tanimoto coefficients (Tc) and molecular fingerprints (e.g., Morgan fingerprints), the target compound shows:

  • Tc > 0.7 with other spiro[indoline-piperidine] derivatives (high structural overlap).
  • Tc < 0.4 with linear HDAC inhibitors like SAHA, despite partial functional group similarity .

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